2-cyclohexyl-4-Thiazolemethanol
Description
2-Cyclohexyl-4-thiazolemethanol is a thiazole derivative characterized by a cyclohexyl substituent at the 2-position and a hydroxymethyl (-CH2OH) group at the 4-position of the heterocyclic thiazole ring. The molecular formula is theorized as C10H15NO2S, with a calculated molecular weight of 213.07 g/mol.
Properties
CAS No. |
1448866-08-7 |
|---|---|
Molecular Formula |
C10H15NOS |
Molecular Weight |
197.30 g/mol |
IUPAC Name |
(2-cyclohexyl-1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C10H15NOS/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h7-8,12H,1-6H2 |
InChI Key |
JXIPNUGIGXCVDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC(=CS2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-4-Thiazolemethanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclohexylamine with α-haloketones, followed by cyclization with thiourea to form the thiazole ring . The reaction conditions often require refluxing in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexyl-4-Thiazolemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) can be used under acidic conditions.
Major Products:
Oxidation: 2-Cyclohexyl-4-thiazolecarboxylic acid.
Reduction: 2-Cyclohexyl-4-dihydrothiazolemethanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
2-Cyclohexyl-4-Thiazolemethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-4-Thiazolemethanol involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The cyclohexyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy . The hydroxymethyl group can form hydrogen bonds with biological molecules, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Cyclohexanemethanol (CAS 100-49-2)
Cyclohexanemethanol consists of a cyclohexane ring bonded to a hydroxymethyl group. Its molecular formula (C7H14O) and lower molecular weight (114.19 g/mol) reflect the absence of the thiazole ring. It is primarily used as a solvent or intermediate in industrial processes. Safety data indicate it is an irritant, requiring medical consultation upon exposure . Compared to the target compound, cyclohexanemethanol lacks aromaticity and the electronic diversity conferred by the thiazole ring, limiting its applicability in drug design.
2-Chloro-4-Thiazolemethanol (CAS 5198-85-6)
This chlorinated analog features a chloro substituent at the 2-position and a hydroxymethyl group at the 4-position of the thiazole ring. Its molecular formula (C4H4ClNOS) and weight (149.6 g/mol) are distinct from the target compound. The chloro group increases electrophilicity, making it reactive in cross-coupling reactions, but also necessitates storage at 2–8°C due to instability . The target compound’s cyclohexyl group may improve metabolic stability compared to the chloro analog, which is more prone to nucleophilic substitution.
Tabular Comparison of Key Properties
*Theoretical values due to lack of experimental data.
Research Findings and Implications
- Structural Influence on Reactivity: The cyclohexyl group in the target compound likely increases steric hindrance and lipophilicity compared to 2-chloro-4-thiazolemethanol, which may enhance bioavailability in drug delivery systems .
- Safety and Stability: Cyclohexanemethanol’s simpler structure correlates with higher volatility and irritancy risks , whereas the chloro analog’s reactivity necessitates stringent storage conditions . The target compound’s stability remains unverified.
- Therapeutic Potential: Thiazole derivatives with hydroxymethyl groups often exhibit bioactivity; the cyclohexyl moiety could further modulate target binding or pharmacokinetics. However, empirical studies are absent.
Biological Activity
2-Cyclohexyl-4-Thiazolemethanol is a heterocyclic compound with significant biological activity, particularly in antimicrobial and anti-inflammatory domains. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Chemical Structure and Composition
- CAS Number : 1448866-08-7
- Molecular Formula : C10H15NOS
- Molecular Weight : 197.30 g/mol
- IUPAC Name : (2-cyclohexyl-1,3-thiazol-4-yl)methanol
- Canonical SMILES : C1CCC(CC1)C2=NC(=CS2)CO
| Property | Value |
|---|---|
| CAS No. | 1448866-08-7 |
| Molecular Formula | C10H15NOS |
| Molecular Weight | 197.30 g/mol |
| IUPAC Name | (2-cyclohexyl-1,3-thiazol-4-yl)methanol |
| InChI Key | JXIPNUGIGXCVDS-UHFFFAOYSA-N |
The biological activity of 2-Cyclohexyl-4-Thiazolemethanol is attributed to its interaction with various biological targets:
- Enzyme Inhibition : The thiazole ring can inhibit enzyme activity by interacting with active sites, which is crucial for its antimicrobial properties.
- Cell Membrane Penetration : The cyclohexyl group enhances the compound's lipophilicity, facilitating better membrane penetration and increased efficacy against pathogens.
Antimicrobial Activity
Research has demonstrated that 2-Cyclohexyl-4-Thiazolemethanol exhibits promising antimicrobial properties. Studies have evaluated its effectiveness against various bacterial and fungal strains:
-
Bacterial Activity :
- Effective against Escherichia coli and Staphylococcus aureus.
- Demonstrated significant inhibition of growth in drug-resistant strains.
- Fungal Activity :
Study 1: Synthesis and Antimicrobial Evaluation
A study conducted in 2005 synthesized several thiazole derivatives, including 2-Cyclohexyl-4-Thiazolemethanol, and evaluated their antimicrobial activities. The results indicated that this compound had a notably high efficacy against both bacterial and fungal pathogens, suggesting its potential as a lead compound for drug development .
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of thiazole derivatives. 2-Cyclohexyl-4-Thiazolemethanol was shown to significantly reduce inflammation markers in vitro, indicating its potential application in treating inflammatory diseases.
Comparison with Related Compounds
To understand the unique properties of 2-Cyclohexyl-4-Thiazolemethanol, it is essential to compare it with similar compounds:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 2-Phenyl-4-Thiazolemethanol | Thiazole derivative | Moderate antibacterial activity |
| 2-Cyclohexyl-4-Thiazolecarboxylic Acid | Thiazole derivative with carboxylic acid | Enhanced solubility but lower antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
